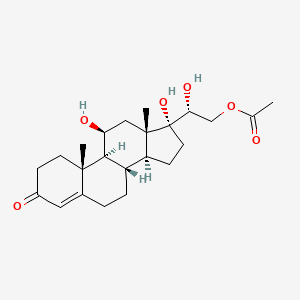
20Beta-Dihydrocortisol 21-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20Beta-Dihydrocortisol 21-Acetate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is characterized by the reduction of the 20-oxo group to a hydroxy group and the acetylation at the 21st position. It is a metabolite of cortisol identified in the urine of horses and humans, and its urinary excretion is increased in obesity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20Beta-Dihydrocortisol 21-Acetate typically involves the reduction of cortisol to 20Beta-Dihydrocortisol followed by acetylation. The reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) under mild conditions. The acetylation is then carried out using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
20Beta-Dihydrocortisol 21-Acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized back to cortisol or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of tetrahydrocortisol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acetic anhydride and pyridine are used for acetylation reactions.
Major Products Formed
Oxidation: Cortisol and other oxidized derivatives.
Reduction: Tetrahydrocortisol derivatives.
Substitution: Various acetylated derivatives depending on the substituent used.
Applications De Recherche Scientifique
20Beta-Dihydrocortisol 21-Acetate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of cortisol metabolites.
Biology: Studied for its role in metabolic pathways and its excretion patterns in different physiological conditions.
Medicine: Investigated for its potential use in non-invasive diagnostic tests for conditions like Cushing syndrome and Addison’s disease.
Industry: Used in the development of corticosteroid-based pharmaceuticals.
Mécanisme D'action
20Beta-Dihydrocortisol 21-Acetate exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter regions of target genes. This binding leads to changes in gene expression, resulting in anti-inflammatory and immunosuppressive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cortisol: The parent compound, a glucocorticoid hormone involved in stress response.
Hydrocortisone: Another derivative of cortisol, commonly used in anti-inflammatory medications.
20Alpha-Dihydrocortisol: Similar to 20Beta-Dihydrocortisol but with a different stereochemistry at the 20th position.
Uniqueness
20Beta-Dihydrocortisol 21-Acetate is unique due to its specific reduction and acetylation, which confer distinct biochemical properties and metabolic pathways compared to its parent compound and other derivatives .
Propriétés
Formule moléculaire |
C23H34O6 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate |
InChI |
InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-20,26-28H,4-9,11-12H2,1-3H3/t16-,17-,18-,19+,20+,21-,22-,23-/m0/s1 |
Clé InChI |
VUUVQSSKKHJUHI-CGDAUVCTSA-N |
SMILES isomérique |
CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O)O |
SMILES canonique |
CC(=O)OCC(C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)
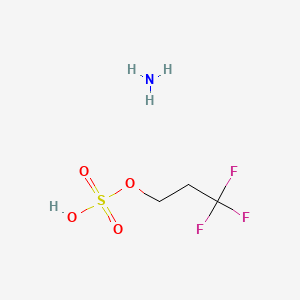
![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)

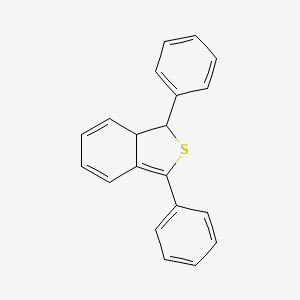
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)
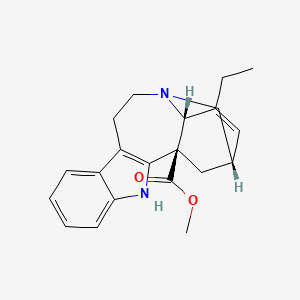
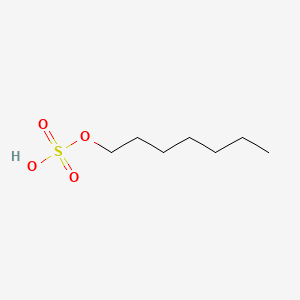
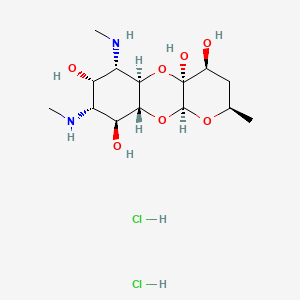
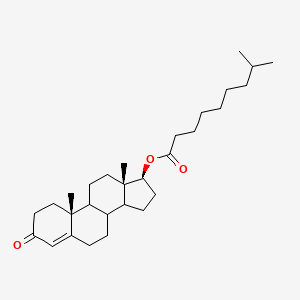
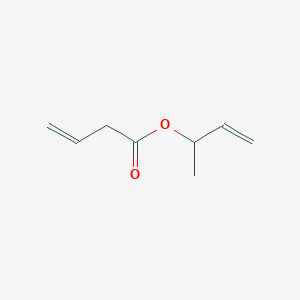
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
